1H-Imidazo[4,5-C]pyridine-2(3H)-thione

Thermal stability Crystal engineering Process chemistry

1H-Imidazo[4,5-C]pyridine-2(3H)-thione (CAS 7239-81-8; molecular formula C₆H₅N₃S; molecular weight 151.19 g/mol) is a heterocyclic building block featuring a fused imidazole-pyridine bicyclic core bearing a thione group at the 2-position. This compound is also referred to as 2-mercapto-1H-imidazo[4,5-c]pyridine or 1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione, reflecting its thione-thiol tautomeric equilibrium.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
CAS No. 7239-81-8
Cat. No. B1315146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-C]pyridine-2(3H)-thione
CAS7239-81-8
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1NC(=S)N2
InChIInChI=1S/C6H5N3S/c10-6-8-4-1-2-7-3-5(4)9-6/h1-3H,(H2,8,9,10)
InChIKeySCARFFIFMQUARC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-C]pyridine-2(3H)-thione (CAS 7239-81-8) – Procurement-Relevant Structural and Physicochemical Baseline


1H-Imidazo[4,5-C]pyridine-2(3H)-thione (CAS 7239-81-8; molecular formula C₆H₅N₃S; molecular weight 151.19 g/mol) is a heterocyclic building block featuring a fused imidazole-pyridine bicyclic core bearing a thione group at the 2-position [1]. This compound is also referred to as 2-mercapto-1H-imidazo[4,5-c]pyridine or 1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione, reflecting its thione-thiol tautomeric equilibrium [2]. The scaffold belongs to the imidazo[4,5-c]pyridine class, a privileged structure in medicinal chemistry that has yielded proton pump inhibitors, GABAA receptor modulators, and Hsp90 inhibitors [3]. The unsubstituted parent compound is primarily valued as a versatile synthetic intermediate rather than a final bioactive molecule.

Why Generic Substitution Fails for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione (CAS 7239-81-8): The Critical Role of the Unsubstituted N1/N3 Positions


The unsubstituted 1H-imidazo[4,5-c]pyridine-2(3H)-thione is not functionally interchangeable with its N-alkylated, 4-substituted, or 7-substituted analogs [1]. The free N1–H and N3–H protons are essential for thione-thiol tautomerism, which governs the compound's nucleophilic reactivity at the sulfur atom and enables selective S-alkylation as demonstrated in the large-scale preparation of antiosteoporotic sulfoxide and sulfone derivatives [2]. N-substituted analogs, by contrast, lock the tautomeric equilibrium and force alkylation to occur at alternative positions, fundamentally altering the product distribution and synthetic utility. Furthermore, the parent compound's melting point exceeds 320 °C, whereas N-substituted derivatives typically melt between 130 °C and 200 °C, indicating a fundamentally different crystal packing and thermal stability profile that impacts purification strategy and formulation development [2].

Quantitative Differentiation Evidence: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione vs. Closest Analogs


Melting Point Stability Advantage: Parent Thione vs. N-Substituted Sulfide Derivatives

The unsubstituted parent compound exhibits a melting point exceeding 320 °C, which is substantially higher than that of its N-substituted sulfide derivatives synthesized from the same scaffold. This thermal stability differential is critical for purification by recrystallization and for applications requiring high-temperature processing [1].

Thermal stability Crystal engineering Process chemistry

Synthetic Yield Benchmark: One-Step Thionation to the Parent Scaffold

The parent compound is obtained in a single, high-yielding thionation step directly from 3,4-diaminopyridine and carbon disulfide [1]. This contrasts with N-substituted imidazo[4,5-c]pyridine-2-thiones, which require either pre-functionalization of the diaminopyridine precursor or post-thionation alkylation, adding synthetic steps and reducing overall yield [2].

Synthetic efficiency Thionation Process scale-up

Patent-Cited Synthetic Utility: Exclusive Intermediate for the WY-47766 Antiosteoporotic Series

US Patent 5,081,253 explicitly designates 2-mercapto-1H-imidazo[4,5-c]pyridine as the sole starting material for preparing over 25 specifically claimed 2-substituted-imidazo[4,5-c]pyridine antiosteoporotic agents, including the clinical candidate WY-47766 [1][2]. The patent teaches that the sodium salt of this compound reacts with substituted benzyl halides to yield sulfide intermediates, which are then oxidized to sulfoxides and sulfones [1].

Antiosteoporotic agents Proton pump inhibitors Patent-protected intermediates

Thione-Thiol Tautomerism Confirmed by IR Spectroscopy: Unique Reactivity Handle Absent in N-Substituted Analogs

The thione structure of the parent compound has been confirmed by IR spectroscopy both in the solid state and in solution, with characteristic C=S stretching bands distinct from C–S–H absorptions [1]. This tautomeric equilibrium provides a unique reactivity handle: the compound can react as a thione (C=S) toward electrophiles or as a thiol (C–SH) under basic conditions, a duality that N-substituted imidazo[4,5-c]pyridine-2-thiones lack because the N-substituent locks the tautomer [2].

Tautomerism Spectroscopic characterization Reactivity differentiation

Procurement-Relevant Application Scenarios for 1H-Imidazo[4,5-C]pyridine-2(3H)-thione (CAS 7239-81-8)


Large-Scale Synthesis of Antiosteoporotic Sulfoxide and Sulfone Libraries

When the objective is to prepare a library of 2-substituted-imidazo[4,5-c]pyridine sulfoxides or sulfones for bone resorption modulation studies, the unsubstituted parent thione is the required starting material as established by US Patent 5,081,253 [1]. The patent demonstrates gram-scale alkylation of the sodium salt with various benzyl halides followed by oxidation to sulfoxides and sulfones, with representative isolated yields of 60–85% across 10 preparative examples [1].

Divergent Synthesis Requiring Tautomer-Dependent Chemoselectivity

For synthetic routes that require selective functionalization at either the exocyclic sulfur or the endocyclic nitrogen, the parent thione's tautomeric flexibility provides a chemoselectivity option that N-substituted analogs cannot offer [1]. Under basic conditions (NaOMe/MeOH), deprotonation of the thiol tautomer directs alkylation exclusively to sulfur; alternative conditions can be optimized for N-alkylation, enabling divergent library synthesis from a single purchased intermediate [1][2].

High-Temperature Process Chemistry Requiring Thermal Stability Above 300 °C

For applications involving high-temperature reaction conditions, melt processing, or sublimation-based purification, the parent compound's melting point above 320 °C provides a thermal processing window unavailable with N-substituted analogs [1]. This property is particularly relevant for vapor-deposition techniques and for reactions requiring prolonged heating above 200 °C, where N-substituted derivatives (mp 130–200 °C) would melt or decompose [1].

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